2-(benzyloxy)propanamide
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Overview
Description
2-(Benzyloxy)propanamide is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by a benzyloxy group attached to a propanamide backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)propanamide typically involves the reaction of benzyl alcohol with propanamide under specific conditions. One common method is the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of benzyl ethers and esters . The reaction conditions often include the use of toluene or trifluorotoluene as solvents and magnesium oxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl ethers and esters.
Scientific Research Applications
2-(Benzyloxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential anticonvulsant activity in animal models.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as epilepsy.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)propanamide involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound may modulate neurotransmitter release and receptor activity, thereby stabilizing neuronal activity and preventing seizures . The exact molecular targets and pathways are still under investigation, but binding and functional assays have provided insights into its potential mechanisms.
Comparison with Similar Compounds
2-(Benzyloxy)propanamide can be compared with other similar compounds such as:
3-arylpropanamides: These compounds share a similar propanamide backbone but differ in the substitution pattern on the aromatic ring.
Benzyl ethers: These compounds have a benzyl group attached to an oxygen atom, similar to the benzyloxy group in this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzyloxy group and a propanamide backbone, which imparts distinct chemical properties and biological activities. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications.
Biological Activity
Overview
2-(Benzyloxy)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting case studies, research results, and comparisons with related compounds.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 102-97-6
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. The benzyloxy group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with central nervous system (CNS) targets. This interaction can lead to modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate, which are critical in seizure disorders and other neurological conditions .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. A notable study demonstrated that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative, showed effectiveness in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This suggests that compounds with similar structural features could also possess therapeutic potential against epilepsy .
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in several studies. It has been shown to reduce oxidative stress markers and improve cognitive function in animal models of neurodegeneration. These effects are likely mediated through its action on glutamate transport mechanisms, which are often dysregulated in neurological disorders .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating AS-1, it was found to provide significant protection against seizures induced by electrical stimulation in mice. The compound demonstrated a favorable safety profile, indicating its potential for further development as an anticonvulsant agent .
- Neuroprotective Mechanisms : Another study reported that this compound improved survival rates in neuronal cultures exposed to toxic agents, suggesting its role as a neuroprotective agent. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
Comparative Analysis
Properties
CAS No. |
66183-20-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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